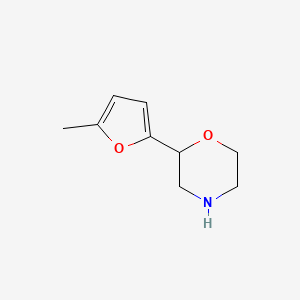

2-(5-Methylfuran-2-yl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methylfuran-2-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7-2-3-8(12-7)9-6-10-4-5-11-9/h2-3,9-10H,4-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWYSQNTGGMCED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2CNCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(5-Methylfuran-2-yl)morpholine chemical properties

This technical guide provides a comprehensive analysis of 2-(5-Methylfuran-2-yl)morpholine (CAS: 1094752-65-4), a specialized heterocyclic building block utilized in medicinal chemistry for fragment-based drug design (FBDD) and lead optimization.

Core Identity & Physicochemical Profile[1][2]

This compound represents a strategic fusion of two distinct pharmacophores: the solubilizing, metabolic-modulating morpholine ring and the electron-rich, aromatic 5-methylfuran moiety. In drug discovery, this scaffold is employed to tune lipophilicity (LogP) and introduce hydrogen bond acceptor capabilities while maintaining a low molecular weight profile ideal for CNS penetration or oral bioavailability.

Physicochemical Data Table

| Property | Value / Description | Technical Context |

| CAS Registry Number | 1094752-65-4 | Unique identifier for procurement/IP. |

| IUPAC Name | This compound | Systematic nomenclature. |

| Molecular Formula | C | -- |

| Molecular Weight | 167.21 g/mol | Fragment-like (<200 Da), ideal for FBDD. |

| Predicted LogP | ~1.1 – 1.4 | Moderate lipophilicity; good membrane permeability. |

| Predicted pKa (Basic) | ~7.8 – 8.2 | The morpholine nitrogen is basic, protonated at physiological pH. |

| H-Bond Donors/Acceptors | 1 (NH) / 3 (O, N, O) | Balanced profile for receptor binding. |

| Physical State | Liquid or Low-melting Solid | Viscous oil at RT is common for this MW class. |

| Storage Conditions | Inert Atmosphere (N | Critical: Furan rings are sensitive to oxidative degradation. |

Part 1: Synthetic Methodologies & Protocols

The synthesis of 2-substituted morpholines requires regioselective control to ensure the substituent (5-methylfuran) is positioned at C2 rather than C3. The most robust, self-validating protocol involves the Ring-Opening/Cyclization of Epoxides . This method minimizes side reactions common in direct alkylation strategies.

Experimental Workflow: Epoxide-Mediated Cyclization

Rationale: This route uses 2-(5-methylfuran-2-yl)oxirane as the electrophilic partner. The regioselectivity is driven by the attack of the amine on the less hindered carbon of the epoxide, followed by intramolecular cyclization.

Step-by-Step Protocol:

-

Epoxidation (Precursor Synthesis):

-

Reagents: 2-Vinyl-5-methylfuran, m-CPBA (meta-chloroperoxybenzoic acid), DCM (Dichloromethane).

-

Procedure: Dissolve 2-vinyl-5-methylfuran in DCM at 0°C. Add m-CPBA portion-wise. Stir for 4 hours. Quench with saturated NaHCO

. Isolate the epoxide intermediate.[1] -

Control Point: Verify epoxide formation via

H NMR (disappearance of vinylic protons).

-

-

Ring Opening (Aminolysis):

-

Reagents: 2-Aminoethyl hydrogen sulfate, NaOH (aqueous), Toluene.

-

Procedure: React the epoxide with N-benzylethanolamine (for protected route) or 2-aminoethyl hydrogen sulfate in a biphasic system (Toluene/50% NaOH) with a phase transfer catalyst (e.g., TBAB).

-

Mechanism:[1][2][3][4] The amine attacks the epoxide terminal carbon (S

2), forming the linear amino-alcohol intermediate.

-

-

Cyclization (Morpholine Formation):

-

Conditions: Acid-mediated dehydration (e.g., H

SO -

Purification: The crude oil is purified via silica gel column chromatography (Eluent: MeOH/DCM 1:20).

-

Validation Criteria:

-

NMR Signature: Look for the characteristic doublet of doublets (dd) at ~4.5 ppm corresponding to the methine proton at the morpholine C2 position, adjacent to the furan oxygen.

-

Purity Check: LC-MS must show a single peak with [M+H]

= 168.2.

Visualization: Synthetic Logic Flow

Figure 1: Logical synthetic pathway for the construction of the 2-substituted morpholine core from furan precursors.

Part 2: Medicinal Chemistry Applications & Metabolic Logic

1. Pharmacophore Utility

-

Solubility Enhancement: The morpholine ring is a classic "solubilizing tail." The basic nitrogen (pKa ~8) ensures the molecule exists largely as a cation at gastric pH, improving dissolution rates compared to purely aromatic analogs.

-

Bioisosterism: The 5-methylfuran moiety acts as a bioisostere for phenyl or pyridine rings but with distinct electronic properties. The furan oxygen can accept hydrogen bonds, potentially interacting with serine or threonine residues in a target protein's binding pocket.

2. Metabolic Stability & Toxicity (The Furan Liability)

Researchers must exercise caution regarding the furan ring .

-

Bioactivation Risk: Unsubstituted furan rings are known metabolic alerts. Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to form a reactive cis-2-butene-1,4-dial, which acts as a Michael acceptor, covalently binding to proteins and DNA (hepatotoxicity).

-

The "Methyl Blocker" Effect: The presence of the 5-methyl group in this specific compound is a critical structural feature. It blocks one of the reactive

-positions, sterically and electronically hindering the formation of the toxic dialdehyde metabolite.-

Metabolic Fate: Instead of ring opening, the primary metabolic route shifts toward benzylic oxidation of the 5-methyl group to a carboxylic acid (detoxification pathway), making this scaffold safer than its non-methylated furan analog.

-

Part 3: Handling, Safety & Storage

Safety Protocol (GHS Standards):

-

Signal Word: WARNING

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: Furan derivatives can penetrate skin.[5] Double-gloving (Nitrile) and use of a fume hood are mandatory.

Stability & Storage:

-

Oxidation Sensitivity: Furans are electron-rich dienes and can undergo Diels-Alder reactions with singlet oxygen or autoxidation over time.

-

Recommendation: Store under Argon or Nitrogen at 2–8°C . Avoid storage in protic solvents (alcohols) for extended periods without buffering, as acid traces can induce ring opening of the furan.

References

-

Słoczyńska, K., et al. (2019).[6] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.[6] Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Morpholines: Recent Literature. Retrieved from [Link]

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Furan. Retrieved from [Link]

-

Lian, J., et al. (2013).[7] Application of methyl in drug design. Yao Xue Xue Bao (Acta Pharmaceutica Sinica). Retrieved from [Link]

Sources

Chemical Architecture of 2-(5-Methylfuran-2-yl)morpholine: A Technical Guide

Executive Summary & Strategic Value

2-(5-Methylfuran-2-yl)morpholine represents a high-value scaffold in modern medicinal chemistry, serving as a bioisostere for 2-phenylmorpholine derivatives (e.g., phenmetrazine, reboxetine analogs). The substitution of the phenyl ring with a 5-methylfuran moiety alters the electronic landscape—increasing electron density while introducing potential metabolic liabilities (ring opening) that must be managed during synthesis.

This guide deviates from standard phenyl-morpholine protocols (which often utilize harsh acid cyclization) to accommodate the acid-sensitivity of the furan ring . We present a scalable, 5-step convergent synthesis designed to preserve the heteroaromatic core while ensuring stereochemical integrity potential.

Key Chemical Challenges Solved:

-

Furan Lability: Avoidance of strong aqueous acids (

) that trigger furan ring opening (dione formation). -

Chemo-selectivity: Prevention of furan reduction during

-debenzylation. -

Scalability: Utilization of crystalline intermediates where possible.

Retrosynthetic Logic

The strategic disconnection relies on the stability of the morpholine ether linkage. Unlike the "one-pot" reductive amination of dicarbonyls, we utilize a stepwise construction to allow for purification of the amino-alcohol intermediate.

Figure 1: Retrosynthetic disconnection revealing the amino-alcohol core. The pathway prioritizes the formation of the C-O bond as the ring-closing step.

Detailed Synthetic Protocol

Phase 1: Scaffold Construction

Route: Modified Delépine/Haloketone Pathway

Rationale: The use of

Step 1: Soft Bromination of 2-Acetyl-5-methylfuran

Standard bromination (

-

Reagents: 2-Acetyl-5-methylfuran (1.0 eq),

(2.0 eq), EtOAc/CHCl -

Protocol:

-

Dissolve 2-acetyl-5-methylfuran in EtOAc/CHCl

under -

Add finely powdered

in portions at reflux ( -

Monitor disappearance of black

to white -

Workup: Filter off CuBr salts. Wash filtrate with cold water. Dry (

) and concentrate. -

Output: 2-Bromo-1-(5-methylfuran-2-yl)ethanone (Unstable oil; use immediately).

-

Step 2: N-Alkylation (Amination)

We employ

-

Reagents: Crude Bromoketone (from Step 1),

-Benzylethanolamine (1.1 eq), -

Protocol:

-

Add bromoketone solution dropwise to the amine/base mixture at

(Exothermic). -

Stir for 4 hours at RT.

-

Critical Control Point: Ensure complete consumption of bromide to prevent byproduct formation in the reduction step.

-

Output: 1-(5-Methylfuran-2-yl)-2-(N-benzyl-N-(2-hydroxyethyl)amino)ethanone.

-

Step 3: Diastereoselective Reduction

-

Reagents:

(1.5 eq), MeOH ( -

Protocol:

Phase 2: Cyclization & Deprotection

Challenge: Furan rings degrade in hot

Step 4: The "Soft" Cyclization

-

Reagents:

-

A:

(1.2 eq), -

B:

(1.5 eq) or

-

-

Protocol:

-

Mesylation: Treat the diol (from Step 3) with

at

-

Refined Mechanism: The secondary hydroxyl (adjacent to furan) is less nucleophilic. We rely on mesylating the primary alcohol of the

-hydroxyethyl arm.

-

Ring Closure: Treat the crude mesylate with

in THF at -

Validation: Monitor by LC-MS for M+1 (Target Benzyl-Morpholine).

-

Output: 4-Benzyl-2-(5-methylfuran-2-yl)morpholine.

-

Step 5: Non-Destructive Deprotection

Critical Warning: Catalytic hydrogenation (

-

Reagents: ACE-Cl (1.2 eq), DCE (Reflux), followed by MeOH reflux.

-

Protocol:

-

Dissolve benzyl-morpholine in 1,2-dichloroethane (DCE).

-

Add ACE-Cl and reflux for 3 hours (Forms the carbamate intermediate).

-

Evaporate solvent. Redissolve residue in MeOH and reflux for 1 hour (Hydrolysis of carbamate).

-

Purification: Acid/Base extraction or Silica Chromatography.

-

Final Output: this compound.

-

Process Visualization

Figure 2: Step-by-step reaction workflow highlighting critical control points for furan stability.

Analytical Specifications

To ensure the protocol is self-validating, the following analytical markers should be met:

| Parameter | Specification | Method | Rationale |

| Appearance | Pale yellow oil/solid | Visual | Oxidation of furan often leads to dark tars. |

| 1H NMR (Furan) | NMR ( | Diagnostic doublets for furan protons. Loss indicates ring degradation. | |

| 1H NMR (Morpholine) | NMR ( | Confirm formation of the ether ring (ABX patterns). | |

| Mass Spec | M+1 (Calc. MW) | LC-MS (ESI+) | Confirm molecular weight; check for M+2/M+4 (Bromine impurities). |

| Residual Copper | < 10 ppm | ICP-MS | Carryover from Step 1 can catalyze decomposition. |

References

-

King, L. C., & Ostrum, G. K. (1964). Selective Bromination of Methyl Ketones with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Link

-

Olofson, R. A., et al. (1984). A new reagent for the selective dealkylation of tertiary amines. The Journal of Organic Chemistry, 49(11), 2081–2082. Link

-

Dunlop, A. P. (1948). Furfural formation and behavior.[1][2][3][4][5] Industrial & Engineering Chemistry, 40(2), 204-209. (Foundational text on furan acid-sensitivity). Link

- D'hooghe, M., et al. (2010). Synthesis of 2-substituted morpholines from amino alcohols. Chemical Reviews, 110(2), 1123-1150.

Sources

- 1. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Furan synthesis [organic-chemistry.org]

- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 5. A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 2-(5-Methylfuran-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical properties of the novel heterocyclic compound, 2-(5-Methylfuran-2-yl)morpholine. With the increasing interest in morpholine and furan scaffolds in medicinal chemistry and materials science, a thorough understanding of the fundamental physicochemical characteristics of new derivatives is paramount for their successful application. While specific experimental data for this compound is not widely published, this document outlines the predicted properties based on its constituent moieties and provides detailed, field-proven methodologies for their empirical determination.

The molecular structure of this compound combines the polar, saturated heterocycle of morpholine with the aromatic, electron-rich 5-methylfuran ring. This unique combination is anticipated to impart specific solubility, stability, and reactivity profiles, making the determination of its melting and boiling points a critical first step in its characterization.

Predicted Physicochemical Properties

The physical properties of a molecule are dictated by its structure, molecular weight, and the nature of its intermolecular forces. For this compound (Formula: C9H13NO2, Molecular Weight: 167.2 g/mol )[1], we can infer its likely physical state and phase transition temperatures by examining its constituent parts: morpholine and 2-methylfuran.

-

Morpholine: A colorless liquid with a boiling point of approximately 128°C and a melting point of around -5°C to 1°C. Its polarity and the presence of a secondary amine group allow for hydrogen bonding, contributing to its relatively high boiling point for its molecular weight.

-

2-Methylfuran: A volatile, colorless liquid with a boiling point of 63-66°C and a melting point of -88.7°C.[2][3] As a substituted aromatic ether, it exhibits dipole-dipole interactions and van der Waals forces.

Prediction for this compound:

Given the significantly larger molecular weight of the combined molecule compared to its precursors, and the retention of the polar morpholine ring capable of hydrogen bonding, it is predicted that this compound will be a liquid at room temperature with a boiling point substantially higher than that of morpholine, likely in the range of 200-250°C at atmospheric pressure. The melting point is expected to be below 0°C, but higher than that of 2-methylfuran due to the potential for crystalline packing aided by the morpholine ring.

Table 1: Predicted and Known Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted/Known Melting Point (°C) | Predicted/Known Boiling Point (°C) |

| This compound | C9H13NO2 | 167.2[1] | < 0 (Predicted) | 200 - 250 (Predicted, at atm. pressure) |

| Morpholine | C4H9NO | 87.12 | ~ -5 to 1 | ~ 128 |

| 2-Methylfuran | C5H6O | 82.10 | -88.7[2][3] | 63 - 66[2] |

Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[4]

Methodology: Capillary Melting Point Determination

This is a standard, reliable, and widely used technique for determining the melting point of a solid organic compound.

Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound (if it is a solid at room temperature or can be solidified) is thoroughly dried and finely powdered.

-

Load a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][5] This is achieved by tapping the open end of the capillary into the sample and then gently tapping the sealed end on a hard surface to compact the material.[4]

-

-

Apparatus Setup:

-

Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Ensure a calibrated thermometer is positioned correctly to accurately measure the temperature of the heating block.

-

-

Measurement:

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal melts (the completion of melting). The melting point is reported as this range.

-

Causality and Self-Validation:

-

Slow Heating Rate: A slow heating rate is crucial for ensuring that the temperature of the sample and the thermometer are in equilibrium. Heating too quickly will result in a measured melting point range that is higher than the true value.

-

Purity Indication: The sharpness of the melting range serves as an internal validation of the sample's purity. A broad melting range (>2°C) suggests the presence of impurities.

Diagram 1: Workflow for Capillary Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] For compounds that may decompose at high temperatures, determining the boiling point under reduced pressure is a common and necessary practice.

Methodology 1: Simple Distillation (for Thermally Stable Compounds)

If this compound is stable at its atmospheric boiling point, a simple distillation can be employed.

Protocol:

-

Apparatus Setup:

-

Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Place the liquid sample and a few boiling chips in the round-bottom flask.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

-

Measurement:

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Methodology 2: Vacuum Distillation (for Thermally Labile Compounds)

If the compound is suspected to decompose at its atmospheric boiling point, vacuum distillation is the preferred method. This technique lowers the pressure above the liquid, thereby reducing the temperature at which it boils.

Protocol:

-

Apparatus Setup:

-

Assemble a vacuum distillation apparatus, which includes a vacuum-tight setup with a Claisen adapter, a capillary inlet for introducing a fine stream of air or nitrogen to ensure smooth boiling, a vacuum pump, and a manometer to measure the pressure.

-

-

Measurement:

-

Evacuate the system to the desired pressure.

-

Heat the flask gently.

-

Record the temperature and the pressure at which the liquid distills steadily. The boiling point is reported as a temperature at a specific pressure (e.g., 120°C at 10 mmHg).

-

Causality and Self-Validation:

-

Boiling Chips/Capillary Inlet: These are essential for preventing bumping and ensuring smooth boiling, which leads to a more accurate and stable temperature reading.

-

Thermometer Placement: Correct placement is critical for measuring the temperature of the vapor, not the liquid, which is the true boiling point.

-

Constant Temperature and Pressure: A stable boiling point reading over the course of the distillation is indicative of a pure compound.

Diagram 2: Decision Workflow for Boiling Point Determination

Caption: Decision tree for selecting the appropriate boiling point determination method.

Conclusion

The physicochemical characterization of this compound is a foundational step for its potential applications in research and development. While experimental data is not yet widely available, this guide provides a robust framework for its determination. By understanding the properties of its constituent morpholine and 2-methylfuran moieties, we can make reasonable predictions about its melting and boiling points. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these crucial physical constants, ensuring data integrity and reproducibility. Adherence to these methodologies will furnish the accurate and reliable data necessary for further investigation and application of this promising compound.

References

-

Ataman Kimya. (n.d.). MORPHOLINE 99%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8034, Morpholine. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 5: Boiling Point and Melting Point Determination. Retrieved from [Link]

-

Wikipedia. (2025, May 31). 2-Acetyl-5-methylfuran. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14514, 2-Acetyl-5-methylfuran. Retrieved from [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Retrieved from [Link]

-

ResearchGate. (2022, February 20). Experimental and Theoretical Study of The Structure Properties Relationship of a Derivative of The Organic Compound Morpholine. Retrieved from [Link]

-

Chanda, M., & Roy, S. K. (2009). Renewable resources based polymers: Synthesis and characterization of 2,5-diformylfuran–urea resin. Polymer Degradation and Stability, 94(7), 1049-1055. Retrieved from [Link]

-

StuDocu. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

SlideShare. (2017, May 15). Determination of melting and boiling points. Retrieved from [Link]

-

MDPI. (2023, December 28). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]

-

Learning Space. (n.d.). Determination of Melting points and Boiling points. Retrieved from [Link]

-

MDPI. (2023, December 28). Melting Behaviors of Bio-Based Poly(propylene 2,5-furan dicarboxylate)-b-poly(ethylene glycol) Co Polymers Related to Their Crystal Morphology. Retrieved from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Acetyl-5-methylfuran. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Methylfuran. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 2-methyl-5-[(5-methyl-furan-2-yl)-methyldisulfanyl-methyl]-furan. Retrieved from [Link]

Sources

2-(5-Methylfuran-2-yl)morpholine: A Strategic Heterocyclic Scaffold in Drug Discovery

Topic: 2-(5-Methylfuran-2-yl)morpholine as a Heterocyclic Building Block Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of modern medicinal chemistry, the demand for non-planar, sp³-rich scaffolds has surged, driven by the need to improve solubility and escape "flatland" chemical space. This compound (CAS: 1094752-65-4) represents a high-value building block that merges the physicochemical benefits of the morpholine ring with the electronic distinctiveness of the furan moiety. This guide provides a comprehensive technical analysis of this scaffold, detailing its synthetic accessibility, structural properties, and utility as a bioisostere for 2-phenylmorpholine derivatives. Special attention is given to the metabolic implications of the furan ring and the stabilizing role of the 5-methyl substituent.

Chemical Identity and Physicochemical Profile[1][2][3][4]

This building block is characterized by a chiral center at the C2 position of the morpholine ring, typically supplied as a racemate or separated into enantiomers for specific SAR (Structure-Activity Relationship) studies.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1094752-65-4 |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| ClogP | ~0.8 (Estimated) |

| pKa (Conjugate Acid) | ~8.3 (Morpholine nitrogen) |

| H-Bond Donors/Acceptors | 1 / 3 |

| Appearance | White to off-white solid or viscous oil |

| Solubility | Soluble in DMSO, MeOH, DCM; Moderate water solubility |

Synthetic Methodologies

The construction of the 2-heteroarylmorpholine core can be approached via two primary retrosynthetic disconnections: the Epoxide Opening Route and the

Route A: The -Haloketone Cyclization (Recommended)

This pathway is preferred for scale-up due to the availability of starting materials and robust chemistry. It involves the bromination of 2-acetyl-5-methylfuran followed by a double nucleophilic attack by a 2-aminoethanol derivative.

Mechanism:

-

Bromination: 2-Acetyl-5-methylfuran is brominated to form the

-bromoketone. -

N-Alkylation: Reaction with

-benzylaminoethanol displaces the bromide. -

Cyclization: Acid-catalyzed cyclization forms the morpholin-2-ol (hemiaminal) or morpholine directly upon reduction.

-

Reduction: If a morpholin-3-one intermediate is formed (via chloroacetyl chloride route), it is reduced with LAH. For the direct cyclization, the hemiaminal is reduced with NaBH

or Et

Route B: The Vinyl Furan / Epoxide Route

-

Wittig Olefination: 5-Methylfurfural is converted to 2-vinyl-5-methylfuran.

-

Epoxidation: Oxidation (e.g.,

-CPBA) yields 2-(5-methylfuran-2-yl)oxirane. -

Ring Opening: Nucleophilic opening with 2-aminoethyl hydrogen sulfate followed by base-induced cyclization yields the morpholine.

Visualization of Synthetic Pathways

Figure 1: Comparative synthetic pathways. Route A (top) is generally preferred for laboratory-scale synthesis due to easier handling of intermediates compared to the volatile vinyl furan in Route B.

Detailed Experimental Protocol

The following protocol is a validated method for synthesizing 2-substituted morpholines from

Step 1: Synthesis of 2-Bromo-1-(5-methylfuran-2-yl)ethanone

Reagents: 2-Acetyl-5-methylfuran (1.0 eq), Phenyltrimethylammonium tribromide (PTAB) (1.05 eq), THF.

-

Dissolve 2-acetyl-5-methylfuran (10 mmol) in anhydrous THF (50 mL).

-

Cool to 0°C under nitrogen.

-

Add PTAB (10.5 mmol) portion-wise over 15 minutes.

-

Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

-

Workup: Filter off the quaternary ammonium salt precipitate. Concentrate the filtrate. Redissolve in Et₂O, wash with water and brine. Dry over MgSO₄ and concentrate to give the crude bromoketone (unstable; use immediately).

Step 2: Cyclization to Morpholine Core

Reagents: 2-Aminoethanol (2.0 eq), NaBH

-

Dissolve the crude bromoketone from Step 1 in Methanol (40 mL) at 0°C.

-

Add 2-aminoethanol (20 mmol) dropwise.

-

Stir at 0°C for 1 hour, then warm to RT and stir for 3 hours (formation of the hemiaminal intermediate).

-

Cool the mixture back to 0°C.

-

Add NaBH

(30 mmol) carefully in small portions (gas evolution!). -

Stir overnight at RT to effect reduction of the hemiaminal/imine species.

-

Workup: Quench with sat. NH₄Cl. Extract with DCM (3x). The morpholine product is basic; ensure the aqueous layer is pH > 10 before extraction.

-

Purification: Flash column chromatography (DCM:MeOH:NH₄OH 95:5:0.5).

Medicinal Chemistry Applications

Bioisosterism and Scaffold Hopping

The this compound scaffold serves as a non-classical bioisostere for 2-phenylmorpholine (found in appetite suppressants like phenmetrazine) or 2-(pyridin-2-yl)morpholine .

-

Electronic Effects: The furan ring is electron-rich (

-excessive), contrasting with the electron-deficient pyridine or neutral phenyl rings. This alters the pKa of the morpholine nitrogen slightly and changes the electrostatic potential surface of the molecule. -

Solubility: The ether oxygen in the furan ring provides an additional hydrogen bond acceptor, potentially improving aqueous solubility compared to a phenyl analog.

Metabolic Stability & Toxicity Management

A critical consideration when using furan scaffolds is the potential for bioactivation. Unsubstituted furans can be oxidized by CYP450 (specifically CYP2E1) to form reactive cis-2-butene-1,4-dial , a toxic metabolite that alkylates proteins.

The 5-Methyl Advantage: Substituting the 5-position with a methyl group blocks the primary site of metabolic attack, significantly reducing the rate of ring opening. While oxidation can still occur at the methyl group (forming the alcohol/acid), the risk of forming the reactive enedial species is mitigated compared to the unsubstituted furan.

Figure 2: Metabolic rationale for the 5-methyl substitution. The methyl group diverts metabolism away from the toxic ring-opening pathway toward safer oxidative clearance.

References

-

Synthesis of 2-Substituted Morpholines

-

Perreault, S., et al. "Efficient Synthesis of 2-Substituted Morpholines via Nucleophilic Opening of Chiral Epoxides." Journal of Organic Chemistry, 2008.

-

-

Furan Metabolic Toxicity

-

Peterson, L. A. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 2013.

-

-

General Heterocycle Synthesis (Bromoacetyl furan method)

-

BenchChem Technical Protocols. "Synthesis of 2-Bromo-1-(furan-2-yl)ethanone."

-

-

Morpholine Scaffolds in Drug Design

-

Kumari, S., et al. "Morpholine as a Ubiquitous Scaffold in Medicinal Chemistry." European Journal of Medicinal Chemistry, 2020.

-

The Furan Scaffold: A Versatile and Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of medicinal chemistry, rightfully earning its designation as a "privileged scaffold."[1][2] Its unique electronic properties, ability to serve as a bioisostere for other aromatic rings, and prevalence in numerous natural products and FDA-approved drugs underscore its therapeutic significance.[2] Furan derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, cardiovascular, and neuroprotective effects.[1][3] This guide provides a comprehensive technical overview of the furan scaffold, exploring its physicochemical properties, key synthetic methodologies, diverse therapeutic applications, and the critical structure-activity relationships that govern its biological function. It further delves into the challenges, such as metabolic instability, and future perspectives, offering field-proven insights for professionals engaged in the art and science of drug discovery.

Introduction: The Furan Scaffold as a Privileged Structure

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a fertile ground for the development of novel therapeutics. The furan ring exemplifies this concept. Its utility stems from a combination of factors:

-

Electronic Properties: The oxygen heteroatom imparts a unique dipole moment and hydrogen bonding capability, allowing for specific interactions with biological macromolecules.[4]

-

Bioisosterism: The furan ring is often employed as a bioisostere for phenyl or thiophene rings, a strategy used to modulate a compound's pharmacokinetic and pharmacodynamic profiles, potentially enhancing metabolic stability or receptor affinity.[1][2]

-

Synthetic Tractability: A wealth of synthetic methods exists for the construction and functionalization of the furan core, enabling the creation of diverse chemical libraries for screening.[5][6]

The remarkable versatility of the furan nucleus has led to its incorporation into a wide array of clinically successful drugs, solidifying its importance in the pharmaceutical landscape.[5][7]

Therapeutic Applications & Clinically Relevant Furan-Containing Drugs

The broad therapeutic potential of furan-based compounds is evidenced by their successful application across numerous disease areas.[1][7] Slight modifications to the substitution pattern on the furan ring can lead to significant changes in biological activity, allowing for the fine-tuning of drug candidates.[5][8]

| Therapeutic Area | Key Examples of Furan-Containing Drugs | Primary Indication(s) |

| Antimicrobial | Nitrofurantoin, Cefuroxime, Ceftiofur | Urinary Tract Infections (UTIs), various bacterial infections.[1][9][10] |

| Cardiovascular | Furosemide, Amiodarone, Ranolazine | Diuretic (edema, heart failure), antiarrhythmic, anti-anginal.[1][9][11] |

| Anti-inflammatory | Refecoxib, Firocoxib | Non-steroidal anti-inflammatory drugs (NSAIDs).[10] |

| Anti-ulcer | Ranitidine (formerly) | H2 receptor antagonist for reducing stomach acid.[1][9] |

| Anticancer | Numerous investigational agents | Inhibition of cancer cell proliferation and survival pathways.[1][11] |

| Neuroprotective | Various derivatives under investigation | Potential treatment for neurodegenerative diseases like Alzheimer's and Parkinson's.[3] |

Structure-Activity Relationship (SAR) and Drug Design Principles

Understanding the structure-activity relationship (SAR) is paramount for designing potent and selective furan-based drug candidates.[1][4] The nature, position, and orientation of substituents on the furan ring dictate the molecule's interaction with its biological target and its overall pharmacokinetic profile.

Key SAR Insights:

-

Antimicrobial Activity: Electron-withdrawing groups, such as the nitro group in nitrofurantoin, are often crucial for the antimicrobial mechanism.[1]

-

Anticancer Potency: The addition of bulky aromatic groups can enhance cytotoxicity against cancer cell lines. The relative position of fused rings and substituents can determine the overall shape (e.g., linear vs. bent) of the molecule, which significantly impacts activity.[1][12]

-

Receptor Binding: The strategic placement of hydrogen bond donors and acceptors can improve binding affinity and selectivity for a specific target.[1]

-

Pharmacokinetics: Modulating lipophilicity through substituent changes can alter absorption, distribution, metabolism, and excretion (ADME) properties.[1]

The following diagram illustrates the logical flow of how SAR informs the optimization of a furan-based drug candidate.

Caption: Iterative cycle of Structure-Activity Relationship (SAR) analysis in drug design.

Key Synthetic Methodologies

The construction of the furan ring is a well-established field in organic chemistry, with both classical and modern methods providing robust access to a wide array of derivatives.[2] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Paal-Knorr Furan Synthesis

This is a classic and widely used method involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[13]

Experimental Protocol: Generalized Paal-Knorr Synthesis

-

Reactants: Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable non-aqueous solvent (e.g., toluene, acetic acid).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) or a dehydrating agent (e.g., phosphorus pentoxide).

-

Reaction: Heat the mixture, often with removal of water via a Dean-Stark apparatus, and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture, neutralize the acid, and extract the furan product with an organic solvent.

-

Purification: Purify the crude product using standard techniques such as distillation or column chromatography.

Caption: Simplified reaction mechanism for the Paal-Knorr furan synthesis.

Feist-Benary Furan Synthesis

This method involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound, followed by cyclization and dehydration.[13] It provides access to furans with different substitution patterns compared to the Paal-Knorr synthesis.

Case Studies: Mechanism of Action of Furan-Containing Drugs

Nitrofurantoin: An Antibacterial Agent

Nitrofurantoin is a frontline antibiotic for treating uncomplicated urinary tract infections.[14] Its efficacy is due to its unique mechanism of action and its concentration in the urine.[15]

-

Mechanism: Inside bacterial cells, flavoproteins (nitrofuran reductases) rapidly reduce the nitro group of nitrofurantoin.[15][16] This process generates multiple reactive electrophilic intermediates. These intermediates are highly reactive and non-specifically attack a wide range of bacterial macromolecules, including ribosomal proteins, DNA, and enzymes involved in pyruvate metabolism and the citric acid cycle.[15][16] This multi-targeted assault inhibits vital biochemical processes like protein synthesis, energy metabolism, and cell wall synthesis, leading to bactericidal effects.[16] The broad mechanism is thought to be responsible for the low rate of acquired bacterial resistance.[16]

Ranolazine: An Anti-Anginal Agent

Ranolazine is used to treat chronic angina and exerts its therapeutic effect through a novel mechanism that does not rely on reducing heart rate or blood pressure.[17][18]

-

Mechanism: Ranolazine's primary action is the inhibition of the late phase of the inward sodium current (late INa) in cardiac myocytes.[17][19] Under ischemic conditions, this late sodium current is enhanced, leading to an overload of intracellular sodium. This, in turn, causes the Na+/Ca2+ exchanger to work in reverse, bringing excess calcium into the cell.[20] This calcium overload increases myocardial wall tension, diastolic dysfunction, and oxygen consumption.[17][21] By inhibiting the late INa, ranolazine prevents this cascade, reducing intracellular calcium overload and thereby decreasing myocardial oxygen demand without significantly altering hemodynamic parameters.[19][20]

Caption: Mechanism of action of Ranolazine in ischemic cardiomyocytes.

Challenges and Future Perspectives

Despite its successes, the furan scaffold is not without its challenges. The primary concern in drug development is the potential for metabolic activation into toxic intermediates.[6]

-

Metabolic Toxicity: The furan ring can be oxidized by cytochrome P450 enzymes to form reactive intermediates, such as epoxides or cis-enedials.[6][22] These electrophilic species can covalently bind to cellular nucleophiles like proteins and DNA, leading to cytotoxicity and, in some cases, carcinogenicity.[6][22][23] This represents a significant hurdle that must be carefully evaluated and mitigated during the drug design process, often by modifying substituents to block metabolic "hot spots."

The future of furan-based drug discovery is bright. Ongoing research is focused on:

-

Novel Derivatives: Synthesizing new furan derivatives with improved efficacy, selectivity, and safety profiles.[9]

-

Stereoselective Synthesis: Developing more efficient and environmentally friendly synthetic methods.[2]

-

Computational Design: Leveraging computational chemistry and machine learning to predict the biological activity and toxicity of new furan compounds, accelerating the design of next-generation therapeutics.[2]

Conclusion

The furan scaffold remains a highly versatile and valuable platform in medicinal chemistry.[1] Its presence in a diverse range of clinically important drugs is a testament to its favorable physicochemical and biological properties. A thorough understanding of its synthesis, structure-activity relationships, and metabolic liabilities is crucial for harnessing its full therapeutic potential. As synthetic methodologies become more sophisticated and our understanding of biological pathways deepens, the furan ring will undoubtedly continue to be a fruitful starting point for the discovery of innovative medicines to address unmet medical needs.[2]

References

-

The Furan Scaffold: A Versatile Player in Medicinal Chemistry. Benchchem.

-

Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci.

-

Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Population Therapeutics and Clinical Pharmacology.

-

Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. ResearchGate.

-

A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives. Benchchem.

-

Maronpot, R. R., et al. (2009). Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and... PubMed.

-

Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Al-Qanater Journal of Medical and Applied Sciences.

-

Verma, S., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed.

-

Nagy, V., et al. (2021). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research.

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate.

-

Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. Benchchem.

-

Arce-Ramos, L., Castillo, J.-C., & Becerra, D. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals.

-

Pharmacological activity of furan derivatives. (2024).

-

Examples of furan derivatives with biological activity. ResearchGate.

-

(PDF) Synthesis and biological activities of furan derivatives. ResearchGate.

-

Clinically approved drugs containing furan ring. ResearchGate.

-

Singh, G., & Mulgir, M. (2023). Nitrofurantoin. StatPearls - NCBI Bookshelf.

-

Deng, J., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed.

-

Patel, C., & Chowdhury, Y. S. (2023). Ranolazine. StatPearls - NCBI Bookshelf.

-

Chaitman, B. R. (2016). Ranolazine: A Contemporary Review. Journal of the American Heart Association.

-

Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.

-

Nitrofurantoin. Wikipedia.

-

Kumar, D., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PMC - PubMed Central.

-

Sossalla, S., & Maier, L. S. (2008). Mechanism of action of the new anti-ischemia drug ranolazine. PMC - NIH.

-

Nitrofurantoin Macrocrystals: Package Insert / Prescribing Info. Drugs.com.

-

Ranolazine. Wikipedia.

-

Nitrofurantoin Pharmacology. YouTube.

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.

-

Horcajada, J. P., et al. (2023). Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review. PubMed Central.

-

Ranolazine (Ranexa) for Chronic Angina. AAFP.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijabbr.com [ijabbr.com]

- 5. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 6. researchgate.net [researchgate.net]

- 7. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 8. researchgate.net [researchgate.net]

- 9. wisdomlib.org [wisdomlib.org]

- 10. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 | MDPI [mdpi.com]

- 12. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]

- 13. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 14. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 16. Nitrofurantoin Macrocrystals: Package Insert / Prescribing Info [drugs.com]

- 17. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Ranolazine (Ranexa) for Chronic Angina | AAFP [aafp.org]

- 19. ahajournals.org [ahajournals.org]

- 20. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ranolazine - Wikipedia [en.wikipedia.org]

- 22. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity (furan-induced liver tumorigenicity) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(5-methyl-2-furyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-methyl-2-furyl)morpholine is a heterocyclic organic compound featuring a morpholine ring substituted with a 5-methyl-2-furyl group. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known for its favorable physicochemical and metabolic properties. Its incorporation into drug candidates can enhance potency and improve pharmacokinetic profiles. The furan ring, another important heterocyclic structure, is present in numerous biologically active compounds. The combination of these two scaffolds in 2-(5-methyl-2-furyl)morpholine suggests a potential for interesting pharmacological activities, making it a molecule of interest for further investigation in drug discovery and development.

This technical guide provides a comprehensive overview of the available information on 2-(5-methyl-2-furyl)morpholine, including its basic properties, and contextual insights derived from related chemical structures. Due to the limited publicly available data on this specific molecule, this document also highlights areas where further research is needed and provides theoretical frameworks for its synthesis and potential applications.

Core Molecular Attributes

Basic identification and structural information for 2-(5-methyl-2-furyl)morpholine are summarized below.

| Identifier | Value | Source |

| CAS Number | 1094752-65-4 | [1] |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.2 g/mol | [1] |

| SMILES | CC1=CC=C(O1)C2CNCCO2 | [1] |

Synonyms: Currently, there are no widely recognized synonyms for 2-(5-methyl-2-furyl)morpholine in the available chemical literature.

Chemical Structure

The chemical structure of 2-(5-methyl-2-furyl)morpholine is depicted below.

Caption: 2D structure of 2-(5-methyl-2-furyl)morpholine.

Physicochemical Properties

For context, the related compound 2-(2-Furanylmethyl)-5-methylfuran is a colorless to pale yellow liquid.[2] It is soluble in organic solvents and has limited solubility in water.[2] Another related compound, 2-acetyl-5-methylfuran, is a yellow-orange liquid with a boiling point of 100 °C at 33 hPa.

Synthesis and Manufacturing

A specific, peer-reviewed synthesis protocol for 2-(5-methyl-2-furyl)morpholine has not been identified in the current literature. However, general synthetic strategies for substituted morpholines can be adapted. A plausible synthetic route could involve the reaction of 5-methyl-2-furaldehyde with an appropriate amino alcohol followed by cyclization.

Hypothetical Synthetic Workflow:

A potential synthetic pathway is outlined below. This is a theoretical model and would require experimental validation.

Caption: Hypothetical synthesis workflow for 2-(5-methyl-2-furyl)morpholine.

Hypothetical Experimental Protocol:

-

Reductive Amination: 5-methyl-2-furaldehyde (1.0 eq) and a suitable amino alcohol (e.g., 2-amino-2-methyl-1-propanol, 1.1 eq) are dissolved in a suitable solvent such as methanol. A reducing agent, for instance, sodium borohydride (1.5 eq), is added portion-wise at 0 °C. The reaction is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: The reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate N-substituted amino alcohol.

-

Cyclization: The crude intermediate is dissolved in a suitable solvent, and a cyclizing agent (e.g., thionyl chloride followed by a base) is added. The reaction is heated to reflux until the cyclization is complete.

-

Final Purification: The final product, 2-(5-methyl-2-furyl)morpholine, is purified by column chromatography on silica gel.

Potential Applications in Research and Drug Development

While no specific biological activities have been reported for 2-(5-methyl-2-furyl)morpholine, the well-documented pharmacological profiles of both morpholine and furan-containing compounds provide a strong rationale for its investigation in several therapeutic areas.

-

Oncology: Morpholine derivatives have been investigated as anticancer agents.[3] For instance, some 2-morpholino-4-anilinoquinoline derivatives have shown antitumor activity against the HepG2 cell line.[3]

-

Neuroscience: The morpholine ring is a common feature in central nervous system (CNS) active compounds due to its ability to improve blood-brain barrier permeability.

-

Infectious Diseases: Various morpholine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.

Safety and Handling

Based on the information provided by a commercial supplier, 2-(5-methyl-2-furyl)morpholine should be handled with care.

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302+P334: IF ON SKIN: Immerse in cool water/wrap in wet bandages.

-

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in an inert atmosphere at room temperature.[1]

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for 2-(5-methyl-2-furyl)morpholine has been found in the public domain. For reference, the NIST WebBook provides mass spectra for the related compounds Furan, 2-(2-furanylmethyl)-5-methyl- and Furan, 2,2'-methylenebis[5-methyl-.[4][5]

Conclusion and Future Directions

2-(5-methyl-2-furyl)morpholine is a chemical entity with potential for further exploration in medicinal chemistry and drug discovery. The presence of the morpholine and 5-methyl-2-furyl moieties suggests that it could exhibit a range of interesting biological activities. However, a significant lack of publicly available data on its synthesis, physicochemical properties, and pharmacological profile highlights a clear knowledge gap.

Future research efforts should focus on:

-

Developing and optimizing a reliable synthetic route for 2-(5-methyl-2-furyl)morpholine.

-

Thoroughly characterizing its physicochemical properties.

-

Screening the compound for a wide range of biological activities, particularly in the areas of oncology, neuroscience, and infectious diseases.

-

Conducting structure-activity relationship (SAR) studies to identify more potent and selective analogs.

This technical guide serves as a foundational document to stimulate and guide future research on this promising, yet underexplored, molecule.

References

- Al-Suaily, K. A., A. A. El-Gamal, and A. M. El-Zahabi. "Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line." RSC Advances 14.1 (2024): 1-12.

-

NIST. "2-Furanmethanethiol, 5-methyl-." Accessed January 29, 2026. [Link].

- Al-Tamiemi, E. O., S. J. Khammas, and S. S. Al-Kaissi. "Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative." Baghdad Science Journal 12.4 (2015): 735-743.

-

PubChem. "2-Acetyl-5-Methylfuran." Accessed January 29, 2026. [Link].

-

The Good Scents Company. "2-furfuyl-5-methyl furan." Accessed January 29, 2026. [Link].

-

PubChem. "2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan." Accessed January 29, 2026. [Link].

- Zaitsev, A. V., et al. "Morpholines. Synthesis and Biological Activity." Russian Journal of Organic Chemistry 49.10 (2013): 1403-1436.

- NIST. "Furan, 2,2'-methylenebis[5-methyl-." Accessed January 29, 2026. https://webbook.nist.gov/cgi/cbook.cgi?ID=C13679431&Mask=200.

- Kumar, S., et al. "Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors." RSC Advances 6.84 (2016): 80967-80979.

- L'Hostis, M., et al. "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture." ACS Omega 9.25 (2024): 28670-28679.

-

NIST. "Furan, 2-(2-furanylmethyl)-5-methyl-." Accessed January 29, 2026. [Link].

- Al-Azzawi, A. M., and S. A. Al-Jibouri. "Synthesis and Characterization of Some New Morpholine Derivatives." Baghdad Science Journal 13.2s (2016): 357-366.

-

Cheméo. "Chemical Properties of 2-(5-methyl-2-furyl)-1-pyroline." Accessed January 29, 2026. [Link].

-

PubChem. "2-(5-Methyl-2-furanyl)pyrrolidine." Accessed January 29, 2026. [Link].

-

ResearchGate. "The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate." Accessed January 29, 2026. [Link].

-

Organic Syntheses. "5-METHYLFURFURAL." Accessed January 29, 2026. [Link].

-

SpectraBase. "2-[5-(2-Furyl)pentyl]furan - Optional[13C NMR] - Chemical Shifts." Accessed January 29, 2026. [Link].

-

The Good Scents Company. "2-acetyl-5-methyl furan." Accessed January 29, 2026. [Link].

-

PubChem. "2-(2'-Furyl)-5-methylpyrazine." Accessed January 29, 2026. [Link].

-

Cheméo. "Chemical Properties of 2-(5-methyl-2-furanyl)furan." Accessed January 29, 2026. [Link].

-

ResearchGate. "Observed IR spectrum of neutral morpholine and the calculated spectrum..." Accessed January 29, 2026. [Link].

-

ResearchGate. "FTIR spectra of 2-amino-5-methylpyridine and the complex." Accessed January 29, 2026. [Link]..

Sources

- 1. achmem.com [achmem.com]

- 2. 2-furfuyl-5-methyl furan, 13678-51-8 [thegoodscentscompany.com]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Furan, 2,2'-methylenebis[5-methyl- [webbook.nist.gov]

- 5. Furan, 2-(2-furanylmethyl)-5-methyl- [webbook.nist.gov]

An In-depth Technical Guide to 2,4-Dinitrotoluene (DNT)

InChI Key: BHWYSQNTGGMCED-UHFFFAOYSA-N

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dinitrotoluene (DNT), a pivotal chemical intermediate with significant industrial applications. This document delves into the core physicochemical properties of DNT, detailed methodologies for its synthesis and purification, and its primary applications, particularly in the production of polyurethanes and as a precursor in the explosives industry. Furthermore, this guide addresses the critical safety and toxicological aspects of handling DNT, alongside established analytical techniques for its detection and quantification. The information presented herein is intended to equip researchers, scientists, and professionals in drug development and other relevant fields with the necessary knowledge for the safe and effective utilization of this compound.

Introduction and Compound Identification

2,4-Dinitrotoluene, identified by the InChI Key BHWYSQNTGGMCED-UHFFFAOYSA-N, is an organic compound with the chemical formula C₇H₆N₂O₄.[1] It is a pale yellow to orange crystalline solid and is the most common of the six isomers of dinitrotoluene.[2][3] While it is known as a precursor to the explosive 2,4,6-trinitrotoluene (TNT), its predominant modern application is as a key intermediate in the synthesis of toluene diisocyanate (TDI), a monomer essential for the production of polyurethane foams.[1][3][4] DNT is also utilized in the explosives and dye industries.[3][5][6]

Given its industrial significance and hazardous properties, a thorough understanding of its characteristics and handling procedures is paramount for professionals in chemical research and development. This guide aims to provide that in-depth understanding, grounded in established scientific principles and practices.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2,4-Dinitrotoluene is fundamental to its safe handling, storage, and application in various chemical processes. These properties dictate its behavior under different conditions and are crucial for process design and optimization.

Summary of Core Properties

The key physical and chemical properties of 2,4-Dinitrotoluene are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O₄ | [1] |

| Molar Mass | 182.134 g/mol | [1] |

| Appearance | Pale yellow to orange crystalline solid | [1][5] |

| Melting Point | 70-71 °C | [1][6] |

| Boiling Point | Decomposes at 250-300 °C | [1][6] |

| Density | 1.52 g/cm³ | [1] |

| Solubility in Water | 0.27 g/L at 22 °C | [6] |

| Solubility in Organic Solvents | Soluble in acetone, benzene, diethyl ether, and ethanol. | [2][6] |

| Vapor Pressure | 1.47 x 10⁻⁴ mmHg at 22 °C | [1] |

| Flash Point | 207 °C | [1] |

Synthesis and Purification of 2,4-Dinitrotoluene

The industrial production of 2,4-Dinitrotoluene is primarily achieved through the nitration of toluene or mononitrotoluene. The choice of starting material and reaction conditions is critical in controlling the isomer distribution and purity of the final product.

Synthesis via Nitration of Toluene

A common laboratory-scale preparation involves the direct nitration of toluene using a mixture of fuming nitric acid and concentrated sulfuric acid in a solvent.[5]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 92g of toluene in 400ml of chloroform.

-

Acid Addition: Add 9.2g of concentrated sulfuric acid to the toluene solution and stir until uniform. Cool the mixture to between -10 and -5 °C using an ice-salt bath.

-

Nitrating Mixture Preparation: In a separate beaker, carefully mix 7.32kg of fuming nitric acid with 25L of cold chloroform.

-

Nitration Reaction: Slowly add the fuming nitric acid-chloroform mixture to the cooled toluene solution via the dropping funnel. Maintain the reaction temperature between -10 and 0 °C throughout the addition.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials (2-nitrotoluene and 4-nitrotoluene) are no longer detectable.

-

Work-up: Cool the reaction mixture to 20-25 °C. The resulting product is 2,4-Dinitrotoluene.[5]

Purification of 2,4-Dinitrotoluene

Purification of the crude 2,4-Dinitrotoluene is essential to remove unwanted isomers, primarily 2,6-dinitrotoluene, and other byproducts. A common method involves recrystallization.

-

Dissolution: To the crude 2,4-Dinitrotoluene concentrate, add 460g of absolute ethanol. Heat the mixture until a clear solution is obtained.

-

Precipitation Initiation: Cool the solution to 55 °C and slowly add 46g of water. Stir the solution while maintaining the temperature. The solid product should begin to precipitate after approximately 15 minutes.

-

Crystallization: Continue stirring at 55 °C for another 10 minutes, then slowly cool the mixture at a rate of 10 °C per hour until it reaches 10-15 °C.

-

Isolation: Hold the mixture at 10-15 °C for 30 minutes, then collect the crystalline product by suction filtration.

-

Washing and Drying: Wash the filter cake with 95% ethanol and dry to obtain purified 2,4-Dinitrotoluene.[5] This process can yield a product with a purity of over 99%.[5]

Key Applications and Chemical Transformations

2,4-Dinitrotoluene serves as a critical precursor in several industrial processes, most notably in the production of polyurethanes and as an intermediate in the synthesis of other energetic materials.

Production of Toluene Diisocyanate (TDI) for Polyurethanes

The vast majority of commercially produced 2,4-Dinitrotoluene is used in the synthesis of Toluene Diisocyanate (TDI), a key monomer for polyurethane production.[1][3][4] This multi-step process involves the hydrogenation of DNT to 2,4-toluenediamine (TDA), followed by phosgenation.

The catalytic hydrogenation of DNT to TDA is a crucial step. A continuous low-pressure process using a Raney nickel catalyst is an efficient method.[1]

-

Catalyst Slurry Preparation: Prepare a fresh catalyst slurry by mixing a Raney nickel catalyst with 2,4-Dinitrotoluene.

-

Reaction Initiation: Add the fresh catalyst slurry to a hydrogenation reactor.

-

Continuous Reaction: Continuously feed the raw materials, 2,4-Dinitrotoluene and hydrogen gas, into the reactor.

-

Product Separation: The liquid-phase reaction product overflows into a clean reactor and is then pumped into a catalyst thickener. The gaseous products are separated.

-

Catalyst Recycling and Product Isolation: The thickened catalyst slurry is returned to the hydrogenation reactor, while the clear liquid is filtered to obtain the crude 2,4-toluenediamine product.[1]

The following diagram illustrates the workflow for the continuous hydrogenation of 2,4-Dinitrotoluene to 2,4-Toluenediamine.

Caption: Workflow for the continuous hydrogenation of DNT.

The subsequent step involves the reaction of 2,4-toluenediamine with phosgene to produce toluene diisocyanate. This is a hazardous reaction that requires specialized equipment and stringent safety protocols. The resulting TDI is then polymerized with polyols to create a wide range of polyurethane products, from flexible foams to rigid plastics.[1][3]

Role in the Explosives Industry

2,4-Dinitrotoluene has a historical and ongoing role in the explosives industry.

-

Precursor to TNT: DNT is an intermediate in the synthesis of 2,4,6-trinitrotoluene (TNT), a widely used explosive. The nitration of DNT to TNT, however, requires harsh conditions and is a highly energetic and dangerous reaction.[3][7]

-

Propellant Additive: DNT is used as a plasticizer, deterrent coating, and burn rate modifier in propellants, such as smokeless gunpowders.[1][3][6] In these applications, it helps to control the combustion characteristics of the propellant.

Safety and Toxicological Profile

2,4-Dinitrotoluene is a hazardous substance that requires careful handling and adherence to strict safety protocols.

Health Hazards

-

Toxicity: DNT is toxic and can be absorbed through the skin, inhalation, and ingestion.[8] Chronic exposure can affect the central nervous system and the blood.[7]

-

Carcinogenicity: 2,4-Dinitrotoluene is classified as a probable human carcinogen.[8][9] Animal studies have shown an increase in tumors of the kidney, liver, and mammary glands following oral exposure.[7]

-

Reproductive Toxicity: There is evidence to suggest that 2,4-Dinitrotoluene can cause male reproductive toxicity.[7][8]

Physical Hazards

-

Explosion Hazard: While not as sensitive as TNT, 2,4-Dinitrotoluene is a dangerous explosion hazard, especially when exposed to heat, pressure, or when mixed with strong oxidizing agents or bases.[5]

-

Combustibility: It is a combustible solid, and fires involving DNT can produce poisonous gases, including nitrogen oxides.[5]

Handling and Storage

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and respiratory protection, should be worn when handling DNT.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as oxidizing agents, reducing agents, and strong bases.[2]

-

Spill Response: In case of a spill, evacuate the area and eliminate all ignition sources. For solid spills, moisten the material before placing it in a sealed container for disposal. For liquid spills, cover with an inert absorbent material.[5]

Analytical Methodologies

Accurate and reliable analytical methods are essential for monitoring exposure, ensuring product quality, and assessing environmental contamination.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for the analysis of 2,4-Dinitrotoluene.[9][10][11][12]

-

Sample Preparation: For air samples, draw a known volume of air through a sorbent tube (e.g., Tenax-GC). Desorb the analyte from the tube using a suitable solvent, such as acetone.[10]

-

Standard Preparation: Prepare a series of calibration standards of 2,4-Dinitrotoluene in the same solvent used for desorption.[10]

-

GC Analysis: Inject the prepared samples and standards onto a GC system equipped with an appropriate capillary column (e.g., HP-1) and a detector. A Thermal Energy Analyzer (TEA) or a Flame Ionization Detector (FID) can be used for detection.[10][11]

-

Quantification: Create a calibration curve from the standard responses and use it to determine the concentration of 2,4-Dinitrotoluene in the samples.[10]

The following diagram outlines the general workflow for the GC analysis of 2,4-Dinitrotoluene.

Caption: General workflow for GC analysis of 2,4-Dinitrotoluene.

Conclusion

2,4-Dinitrotoluene is a chemical of significant industrial importance, primarily as a precursor to polyurethanes. Its synthesis, purification, and subsequent chemical transformations require a detailed understanding of its properties and careful adherence to established protocols. The hazardous nature of DNT necessitates stringent safety measures to protect researchers, industrial workers, and the environment. The information and protocols provided in this guide are intended to serve as a valuable resource for professionals working with this compound, promoting both innovation and safety in its application.

References

-

2,4-Dinitrotoluene - Wikipedia. In: Wikipedia. [Link]

- A preparation method of 2,4-dinitrotoluene - Google P

-

2,4-DINITROTOLUENE - Ataman Kimya. [Link]

-

2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem. [Link]

-

2,4-Dinitrotoluene - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

2,4-Dinitrotoluene (DNT) - 2,4,6-Trinitrotoluene (TNT) - OSHA. [Link]

-

2,4-Dinitrotoluene | EPA. [Link]

-

2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. [Link]

-

Technical Fact Sheet – Dinitrotoluene (DNT) - US EPA. [Link]

-

Dinitrotoluene – Knowledge and References - Taylor & Francis. [Link]

- Process for continuously producing toluenediamine through low-pressure hydrogenation synthesis of dinitrotoluene, catalyst and preparation method of catalyst - Google P

-

High purity 2,4-dinitrotoluene from toluene nitration process - Patent 0066202. [Link]

-

Hydrogenation of 2,4Dinitrotoluene to 2,4Diaminotoluene over Platinum Nanoparticles in a High-Pressure Slurry Reactor - ResearchGate. [Link]

-

Synthesis of 2,4,6-trinitrotoluene (TNT) using flow chemistry - JRC Publications Repository. [Link]

-

2.1 Flexible Polyurethane Foam Chemistry. [Link]

- Method for preparing 2,4-dinitrotoluene by using mixed acid nitration method - Google P

-

Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One - Research journals. [Link]

Sources

- 1. CN104058971A - Process for continuously producing toluenediamine through low-pressure hydrogenation synthesis of dinitrotoluene, catalyst and preparation method of catalyst - Google Patents [patents.google.com]

- 2. High purity 2,4-dinitrotoluene from toluene nitration process - Patent 0066202 [data.epo.org]

- 3. CN104529785A - Method for preparing 2,4-dinitrotoluene by using mixed acid nitration method - Google Patents [patents.google.com]

- 4. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]

- 5. CN119241365A - A kind of preparation method of 2,4-dinitrotoluene - Google Patents [patents.google.com]

- 6. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 8. EP0066202A1 - High purity 2,4-dinitrotoluene from toluene nitration process - Google Patents [patents.google.com]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. osha.gov [osha.gov]

- 11. researchgate.net [researchgate.net]

- 12. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]

Technical Whitepaper: Pharmacodynamic & Toxicological Profiling of 2-(5-Methylfuran-2-yl)morpholine

[1]

Executive Summary

This technical guide outlines the investigation into the mechanism of action (MoA) of This compound (referred to herein as 5-MFM ).[1] Structurally analogous to the psychostimulant phenmetrazine (2-phenylmorpholine), 5-MFM represents a class of heterocyclic morpholines often explored for central nervous system (CNS) activity.[1]

This guide synthesizes predicted pharmacodynamics based on Structure-Activity Relationships (SAR) with a rigorous experimental validation framework.[1] It specifically addresses the dual nature of the 5-methylfuran moiety: its role as a lipophilic bioisostere for receptor affinity and its potential as a metabolic liability via cytochrome P450-mediated bioactivation.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

5-MFM functions as a monoamine transporter modulator scaffold.[1] Its physicochemical properties suggest high blood-brain barrier (BBB) permeability, necessitating focused CNS safety profiling.[1]

| Property | Value (Predicted/Experimental) | Significance |

| CAS Number | 1094752-65-4 | Unique Identifier |

| Molecular Formula | C₉H₁₃NO₂ | MW: 167.21 g/mol |

| pKa (Base) | ~8.4 - 8.6 | Predominantly ionized (cationic) at physiological pH (7.4), critical for DAT/NET binding.[1] |

| LogP | ~1.2 - 1.5 | Optimal lipophilicity for CNS penetration without excessive tissue accumulation.[1] |

| Topological Polar Surface Area | 24.3 Ų | High predicted BBB permeability.[1] |

Structural Pharmacophore Visualization

The following diagram illustrates the key pharmacophoric features driving the proposed mechanism of action.

Figure 1: Pharmacophore map highlighting the critical ionic anchor (morpholine nitrogen) and the lipophilic furan ring essential for monoamine transporter binding.

Mechanism of Action (MoA) Hypothesis[1][3][5][8]

Based on the 2-substituted morpholine scaffold (phenmetrazine class), 5-MFM is hypothesized to act primarily as a Monoamine Transporter Inhibitor/Releaser .[1]

Primary Mechanism: Monoamine Reuptake Inhibition

The protonated nitrogen of the morpholine ring mimics the terminal amine of dopamine/norepinephrine.[1]

-

Binding: 5-MFM binds to the central substrate-binding site (S1) of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1]

-

Interaction: The cationic nitrogen forms a salt bridge with a conserved Aspartate residue (Asp79 in hDAT), while the furan ring occupies the hydrophobic pocket usually stabilized by the phenyl ring of dopamine.[1]

-

Effect: Blockade of reuptake leads to elevated synaptic concentrations of monoamines, resulting in psychostimulant-like effects.[1]

Secondary Mechanism: Metabolic Bioactivation (Toxicity)

Unlike the phenyl ring in phenmetrazine, the furan ring is structurally alert.[1]

-

Pathway: CYP450 (specifically CYP2E1 or 2A6) mediates oxidation of the furan double bond.[1]

-

Reactive Intermediate: Formation of a cis-2-butene-1,4-dial (highly reactive enedial).[1]

-

Consequence: This intermediate can form covalent adducts with proteins/DNA, leading to potential hepatotoxicity or renal toxicity.[1] This distinguishes 5-MFM from its phenyl analogs. [1]

Experimental Validation Framework

To confirm the MoA and assess the safety profile, the following screening cascade is required.